Bis(2,4-dimethylpentane-2,4-glycolato)diboron
Overview
Description
Bis(2,4-dimethylpentane-2,4-glycolato)diboron is an organic boron compound with the chemical formula C14H28B2O4 . It is a white or almost white crystal, soluble in common organic solvents, such as ether, methanol, and ethanol .
Molecular Structure Analysis
The molecular structure of Bis(2,4-dimethylpentane-2,4-glycolato)diboron contains a total of 49 bonds. There are 21 non-H bonds, 1 rotatable bond, and 2 six-membered rings .Chemical Reactions Analysis
Bis(2,4-dimethylpentane-2,4-glycolato)diboron can be used as a catalyst in organic synthesis, participating in reactions that form C-C bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Bis(2,4-dimethylpentane-2,4-glycolato)diboron has a melting point of 98-102 °C and a predicted boiling point of 263.1±7.0 °C. Its predicted density is 0.96±0.1 g/cm3. It is typically stored at -20°C and comes in the form of a white to off-white powder or crystals .Scientific Research Applications
1. Organobase-catalyzed 1,1-diborylation of Terminal Alkynes
- Application Summary: This compound is used in the organobase-catalyzed 1,1-diborylation of terminal alkynes from propargylic derivatives . This process is important in the synthesis of complex organic molecules.
- Methods and Procedures: The process involves the use of Bis(2,4-dimethylpentane-2,4-glycolato)diboron (B2oct2) in a reaction with terminal alkynes under metal-free conditions . The reaction is catalyzed by an organobase and results in the formation of 1,1-diborylalkene products .
- Results and Outcomes: The reaction is reported to be highly efficient and regioselective, providing 1,1-diborylalkene products .
2. Materials Science
- Application Summary: Bis(2,4-dimethylpentane-2,4-glycolato)diboron has been explored for its potential utility in diverse applications within the realm of materials science .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
- Results and Outcomes: The outcomes of these investigations are not specified in the available resources .
3. Suzuki Coupling Reactions
- Application Summary: This compound can be used as a catalyst in organic synthesis, participating in reactions that form C-C bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
- Results and Outcomes: The outcomes of these investigations are not specified in the available resources .
4. Synthetic Organic Semiconductor Materials
- Application Summary: Bis(2,4-dimethylpentane-2,4-glycolato)diboron can also be used in the fields of synthetic organic semiconductor materials .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
- Results and Outcomes: The outcomes of these investigations are not specified in the available resources .
5. Optical Materials and Fluorescent Dyes
- Application Summary: This compound has been a subject of interest in the development of optical materials and fluorescent dyes .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
- Results and Outcomes: The outcomes of these investigations are not specified in the available resources .
6. Preparation of Aryl Boronate Esters
- Application Summary: This compound is used to prepare aryl boronate esters via metal-catalyzed direct C-H borylation of aryl compounds .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
- Results and Outcomes: The outcomes of these investigations are not specified in the available resources .
7. Chemoselective Synthesis of C-C Coupling Products
- Application Summary: Bis(2,4-dimethylpentane-2,4-glycolato)diboron is used in the chemoselective synthesis of C-C coupling products via nickel catalyzed coupling of primary and secondary alkyl halides .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the available resources .
- Results and Outcomes: The outcomes of these investigations are not specified in the available resources .
Safety And Hazards
Bis(2,4-dimethylpentane-2,4-glycolato)diboron may cause irritation to the skin, eyes, and respiratory system. Therefore, appropriate protective equipment such as lab gloves, goggles, and breathing masks should be worn during operation . It should also avoid contact with oxidizing agents or strong acids to avoid dangerous reactions .
Future Directions
properties
IUPAC Name |
4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28B2O4/c1-11(2)9-12(3,4)18-15(17-11)16-19-13(5,6)10-14(7,8)20-16/h9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLUUPDJUFXXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571871 | |
Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-dimethylpentane-2,4-glycolato)diboron | |
CAS RN |
230299-46-4 | |
Record name | 4,4,4′,4′,6,6,6′,6′-Octamethyl-2,2′-bi-1,3,2-dioxaborinane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230299-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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